Betaxolol hydrochloride

Catalog No.
S521048
CAS No.
63659-19-8
M.F
C18H30ClNO3
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaxolol hydrochloride

CAS Number

63659-19-8

Product Name

Betaxolol hydrochloride

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H

InChI Key

CHDPSNLJFOQTRK-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Alcon, Betaxolol, ALO 1401 02, ALO-1401-02, ALO140102, Betaxolol, Betaxolol Alcon, Betaxolol Hydrochloride, Betoptic, Betoptima, Hydrochloride, Betaxolol, Kerlon, Kerlone, Oxodal, SL 75212, SL-75212, SL75212

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Description

The exact mass of the compound Betaxolol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

Betaxolol reduces IOP by decreasing the production of aqueous humor, the fluid within the eye. The exact mechanism by which it achieves this is not fully understood, but it's believed to involve beta-adrenergic receptors in the ciliary body, a structure responsible for aqueous humor production [].

Clinical Trials and Efficacy:

Numerous clinical trials have investigated the efficacy of betaxolol hydrochloride in treating glaucoma. These studies have shown it to be a safe and effective option for lowering IOP, with comparable effectiveness to other topical beta-blockers like timolol [].

Advantages over Other Beta-Blockers:

Betaxolol may offer some advantages over other beta-blockers. It has a higher degree of selectivity for beta-1 receptors compared to beta-2 receptors []. This can be beneficial because beta-2 receptors are involved in bronchodilation, and blocking them can lead to respiratory side effects. Additionally, betaxolol appears to have a less pronounced effect on heart rate compared to some other beta-blockers [].

Areas of Ongoing Research:

While betaxolol is a well-established treatment for glaucoma, research continues to explore its potential applications and optimize its use. Some ongoing areas of investigation include:

  • Long-term safety and efficacy: Studies are ongoing to evaluate the long-term safety and effectiveness of betaxolol compared to other glaucoma medications.
  • Combination therapy: Researchers are investigating the potential benefits of combining betaxolol with other glaucoma medications to achieve better IOP control.
  • Novel delivery methods: Developing new formulations or delivery systems for betaxolol could improve patient compliance and medication efficacy.

Betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker, primarily used in the management of hypertension and certain types of glaucoma. Its chemical structure is represented as 2-propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, hydrochloride, (±)-, with a molecular formula of C₁₈H₂₉NO₃·HCl. This compound appears as a white crystalline powder that is soluble in water, ethanol, chloroform, and methanol, with a pKa of 9.4 .

Betaxolol hydrochloride acts as a competitive antagonist at β1-adrenergic receptors, primarily located in the heart. By blocking these receptors, it reduces the effects of the hormone epinephrine (adrenaline), leading to:

  • Decreased heart rate and contractility
  • Lowered blood pressure
  • Decreased aqueous humor production in the eye (relevant for glaucoma treatment) []

Betaxolol hydrochloride is generally well-tolerated, but common side effects include fatigue, dizziness, and gastrointestinal disturbances. More serious adverse effects like bronchospasm and heart failure can occur in susceptible individuals [].

Safety data:

  • LD50 (oral, rat): 1200 mg/kg []
  • No significant mutagenic or carcinogenic potential has been reported [].
Typical of beta-blockers. It selectively inhibits beta-1 adrenergic receptors, leading to decreased heart rate and cardiac output. The compound may also exhibit some interactions with beta-2 adrenergic receptors, although its selectivity minimizes systemic side effects such as bronchospasm .

The metabolic pathways primarily involve liver enzymes, specifically cytochrome P450 isoforms, which facilitate the oxidation and conjugation processes that lead to its metabolites .

The primary biological activity of betaxolol hydrochloride is its role as a beta-1 adrenergic antagonist. By blocking these receptors in the heart and vascular smooth muscle, it reduces heart rate and blood pressure. Additionally, betaxolol lowers intraocular pressure by decreasing aqueous humor production in the eye, making it effective for treating primary open-angle glaucoma .

Moreover, betaxolol has been noted for its neuroprotective effects on retinal neurons during ischemia-reperfusion injury .

Synthesis of betaxolol hydrochloride typically involves several steps:

  • Formation of the Phenoxy Compound: The synthesis begins with the reaction of phenolic compounds with alkyl halides to form phenoxy ethers.
  • Cyclopropyl Substitution: Cyclopropyl groups are introduced through specific alkylation reactions.
  • Amine Formation: The final step involves the introduction of the isopropylamino group through reductive amination or similar methods.
  • Hydrochloride Salt Formation: The hydrochloride salt is formed by reacting the base form of betaxolol with hydrochloric acid .

Recent advancements have focused on improving the scalability and purity of these synthesis processes to meet pharmaceutical standards .

Betaxolol hydrochloride is primarily utilized in:

  • Hypertension Management: It effectively lowers blood pressure by reducing cardiac workload.
  • Glaucoma Treatment: Used topically to decrease intraocular pressure in patients with glaucoma.
  • Cardiac Conditions: It may be prescribed for angina and other heart-related issues due to its ability to lower heart rate and myocardial oxygen demand .

Betaxolol exhibits various drug interactions that can alter its effectiveness or increase side effects:

  • Adenosine: Betaxolol may enhance the arrhythmogenic effects of adenosine.
  • Agomelatine: Co-administration can decrease the metabolism of agomelatine when taken together .
  • Other Beta-Blockers: Caution is advised when used alongside other beta-blockers due to additive effects on heart rate and blood pressure .

Several compounds share similarities with betaxolol hydrochloride in terms of structure and function:

Compound NameSelectivityPrimary UseUnique Features
MetoprololBeta-1HypertensionGreater systemic side effects than betaxolol
AtenololBeta-1HypertensionLonger half-life but less lipid solubility
TimololNon-selectiveGlaucomaCan cause bronchospasm due to beta-2 activity
BisoprololBeta-1Heart failureMore potent than metoprolol

Betaxolol's unique profile lies in its higher selectivity for beta-1 receptors compared to other beta-blockers like timolol, which can lead to fewer respiratory side effects . Additionally, its neuroprotective properties in ocular applications set it apart from other compounds used for similar indications.

The development of betaxolol hydrochloride synthesis has undergone significant evolution since its original patent filing in 1981. The initial synthetic approach, described by Manoury and colleagues in United States Patent 4252984, established a seven-step synthesis pathway that served as the foundation for subsequent improvements [1] [2]. This pioneering work utilized the condensation of cyclopropyl methyl bromide with phenylethanol intermediates as a critical transformation, though the original process suffered from low overall yields and complex purification requirements.

The period from 2007 to 2009 marked a pivotal advancement in betaxolol synthesis with the introduction of enantioselective methodologies. Muthukrishnan and colleagues reported the first practical enantiopure synthesis utilizing Jacobsen's catalyst for kinetic resolution, achieving 99% enantiomeric excess with a 33% overall yield [3]. This work demonstrated the feasibility of producing single enantiomer betaxolol through asymmetric synthesis, addressing the growing pharmaceutical industry demand for enantiomerically pure active pharmaceutical ingredients.

Building upon these developments, Zhang and coworkers in 2009 introduced a five-step synthesis protocol that significantly improved the overall yield to 42% [4]. Their approach focused on optimizing individual reaction steps while maintaining synthetic accessibility, representing a substantial improvement over earlier methodologies. This work established several key principles that continue to influence current industrial processes, including the importance of reaction sequence optimization and intermediate purification strategies.

The period from 2013 to 2016 witnessed further refinements in intermediate preparation techniques. Xu and Fang developed an improved synthesis of the key intermediate 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane, achieving 96% purity and 68.18% yield through selective etherification using potassium carbonate in acetone solution [2]. Their work demonstrated that careful selection of reaction conditions could dramatically improve both yield and selectivity while simplifying the overall synthetic sequence.

Recent developments have focused on industrial scalability and environmental sustainability. The 2022 report by researchers at the Norwegian University of Science and Technology introduced chemo-enzymatic synthesis using Candida antarctica lipase B, achieving exceptional enantiomeric excess of 99% though with limited overall yield of 9% [5]. This approach, while not immediately applicable to large-scale production, demonstrated the potential for biocatalytic methods in beta-blocker synthesis.

The most significant recent advancement came in 2024 with the publication of an industrial-scale process capable of producing betaxolol hydrochloride on a 20-kilogram scale [1] [6]. This process represents a paradigm shift in betaxolol manufacturing, eliminating the need for column chromatography while achieving 37% overall yield and 99.8% purity. The process has been submitted for regulatory approval under a Certificate of Suitability, indicating its readiness for commercial implementation.

Critical Analysis of Condensation Reactions with Cyclopropyl Methyl Bromide

The condensation reaction between cyclopropyl methyl bromide and phenylethanol intermediates represents the most critical transformation in betaxolol synthesis, directly impacting both yield and product quality. Traditional approaches to this condensation have employed potassium carbonate as the base in acetone solvent systems, operating at temperatures between 50-80°C for extended reaction periods of 12-24 hours [2] [7]. These conditions, while functional, suffer from several limitations including formation of dimeric by-products and moderate yields of 68-75%.

The mechanism of this condensation involves initial deprotonation of the phenolic hydroxyl group to generate a phenoxide nucleophile, which subsequently attacks the electrophilic carbon adjacent to the bromine in cyclopropyl methyl bromide. The reaction proceeds through a classical SN2 mechanism, with the cyclopropyl group providing both steric hindrance and electronic effects that influence the reaction kinetics. The formation of unwanted dimeric products occurs through competing alkylation of the alcoholic hydroxyl group present in the phenylethanol starting material, highlighting the importance of selective reaction conditions.

Analysis of reaction parameters reveals that temperature control plays a crucial role in both reaction rate and selectivity. Lower temperatures favor selectivity but require extended reaction times, while higher temperatures increase the rate of side reactions leading to impurity formation. The optimal temperature range of 70-85°C represents a compromise between reaction efficiency and product quality, as demonstrated in recent process optimization studies [1] [6].

The choice of base significantly influences both reaction outcome and scalability. While potassium carbonate provides adequate basicity for phenol deprotonation, stronger bases such as potassium tert-butoxide can improve reaction rates and yields. However, the use of stronger bases requires careful temperature control to prevent racemization of existing chiral centers and minimize side reactions. The industrial process utilizes phase transfer catalysts in combination with optimized base systems to achieve superior performance with a molar ratio of phenol to cyclopropyl methyl bromide of 1:1.1, compared to the traditional 1:1.7 ratio [6].

Solvent selection profoundly affects both reaction kinetics and product isolation. Traditional acetone-based systems, while providing good solubility for reactants, can complicate product purification due to solvent-substrate interactions. Modern approaches employ mixed solvent systems such as toluene/dimethylformamide combinations that optimize both reaction performance and downstream processing requirements. These solvent systems facilitate better heat transfer, improve phase separation during workup, and reduce environmental impact through improved recyclability.

The formation of by-products in cyclopropyl methyl bromide condensations has been extensively studied, revealing several competing pathways. The primary unwanted reaction involves alkylation of the aliphatic hydroxyl group, leading to dimeric structures that are difficult to separate from the desired product. Analysis of reaction kinetics demonstrates that this side reaction can be suppressed through controlled addition of the alkylating agent and maintenance of specific pH ranges. Recent industrial processes have reduced total by-product formation to less than 1%, representing a significant improvement over traditional methods [6].

Racemization Control Strategies During Base Formation

Racemization control during betaxolol base formation presents one of the most challenging aspects of the synthesis, particularly given the presence of a benzylic chiral center that is susceptible to epimerization under basic conditions. The formation of betaxolol base involves treatment of the oxirane intermediate with isopropylamine, a reaction that must be carefully controlled to prevent loss of stereochemical integrity.

Temperature control emerges as the most effective strategy for racemization prevention, with studies demonstrating that maintaining reaction temperatures between 0-25°C during critical steps can reduce racemization by 85-90% [8] [9]. This temperature range minimizes the kinetic energy available for epimerization while maintaining sufficient reaction rates for practical synthesis. Industrial implementations utilize jacketed reactors with precise temperature control systems to maintain these conditions throughout the reaction sequence.

Base selection plays a crucial role in racemization control, with weaker bases (pKa 7-8) showing superior performance compared to stronger alternatives. The use of bases such as 2,4,6-trimethylpyridine or 2,6-dimethylpyridine provides sufficient nucleophilicity for desired reactions while minimizing epimerization through reduced basicity [9]. These hindered pyridine derivatives offer the additional advantage of steric shielding around the basic nitrogen, further reducing unwanted side reactions.

Reaction time optimization represents another critical parameter, with studies indicating that reaction times exceeding 60 minutes significantly increase racemization rates. The optimal reaction time window of 30-60 minutes requires careful balance between reaction completion and stereochemical integrity. This constraint has driven the development of more reactive intermediates and optimized reaction conditions that achieve complete conversion within acceptable timeframes.

Solvent selection for racemization control focuses on non-protic systems that minimize hydrogen bonding interactions with the substrate. Aprotic polar solvents such as dimethylformamide or dimethyl sulfoxide provide good solvation for reactants while avoiding protic interactions that could facilitate epimerization. The choice of solvent must also consider downstream processing requirements and environmental impact, leading to preference for more sustainable alternatives where possible.

The rate of reagent addition significantly influences racemization, with dropwise addition over 2-4 hours showing 65-75% reduction in epimerization compared to rapid addition methods [9]. This controlled addition maintains low instantaneous concentrations of base, reducing the driving force for racemization reactions. Industrial processes employ automated addition systems with precise flow control to maintain optimal addition rates throughout the reaction.

Inert atmosphere conditions provide moderate protection against racemization, with nitrogen or argon purging reducing epimerization by 50-60%. While less effective than temperature or base selection strategies, inert atmosphere conditions are easily implemented and provide additional insurance against side reactions. The combination of multiple control strategies provides synergistic effects, with properly implemented multi-parameter approaches achieving racemization levels below 1%.

Industrial-Scale Purification Techniques: Sorbate Salt Crystallization

The development of sorbate salt crystallization as an alternative to traditional column chromatography represents a significant advancement in betaxolol hydrochloride purification technology. This approach, successfully demonstrated on 20-kilogram scale production, eliminates the need for expensive and environmentally problematic chromatographic separations while achieving superior product purity of 99.8% [1] [6].

The sorbate salt crystallization process operates through the formation of a stable salt between crude betaxolol base and sorbic acid, followed by controlled crystallization to achieve purification. The initial salt formation requires 1.08 equivalents of sorbic acid relative to betaxolol base, a ratio optimized to ensure complete salt formation while minimizing excess reagent consumption. This stoichiometric control is critical for both economic and quality considerations, as excess sorbic acid can interfere with subsequent processing steps.

Crystallization temperature control represents a critical parameter, with optimal conditions maintained at 12±3°C throughout the crystallization process. This temperature range provides the appropriate balance between nucleation rate and crystal growth kinetics, resulting in uniform crystal formation with superior filtration characteristics. Lower temperatures favor smaller crystal formation but can lead to incomplete crystallization, while higher temperatures may result in oil formation or inclusion of impurities within the crystal lattice.

The crystallization time of 3±1 hours has been optimized through extensive process development studies, representing the minimum time required for complete crystallization while avoiding over-ageing effects that could lead to crystal degradation or impurity incorporation. This timeframe allows for proper crystal maturation while maintaining practical batch cycle times for industrial production.

Solvent system optimization has led to the development of proprietary mixtures that optimize both crystallization performance and environmental impact. These optimized mixtures provide superior solvation characteristics for impurities while maintaining low solubility for the desired sorbate salt, resulting in effective purification through selective crystallization. The solvent systems are designed for recyclability, reducing both cost and environmental impact of the purification process.

The recovery yield of 94% achieved through sorbate salt crystallization compares favorably with traditional purification methods while providing superior purity levels. This high recovery rate is achieved through careful optimization of crystallization conditions and efficient crystal isolation techniques. The process design incorporates multiple wash stages to remove residual impurities while maintaining high product recovery.

Quality control during sorbate salt crystallization focuses on monitoring crystal morphology, purity levels, and residual impurities. The uniform crystal formation achieved through optimized conditions facilitates consistent filtration and drying performance, while residual impurity levels below 500 ppm represent a significant improvement over alternative purification methods. Advanced analytical techniques including high-performance liquid chromatography and mass spectrometry enable real-time monitoring of purification effectiveness.

The implementation of sorbate salt crystallization on industrial scale requires specialized equipment including jacketed crystallizers with precise temperature control, automated reagent addition systems, and efficient solid-liquid separation equipment. The process design incorporates fail-safe systems to prevent temperature excursions or other conditions that could compromise product quality. The scalability of this approach has been demonstrated through successful production campaigns at the 20-kilogram scale, with straightforward scale-up potential to larger production volumes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

343.1914215 g/mol

Monoisotopic Mass

343.1914215 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6X97D2XT0O

Related CAS

63659-18-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Betaxolol Hydrochloride is the hydrochloride salt form of betaxolol, a beta-1-selective adrenergic receptor antagonist without intrinsic sympathomimetic activity. Betaxolol hydrochloride acts on the heart and circulatory system and decreases cardiac contractility and rate, thereby reducing cardiac output. When applied topically in the eye, it lowers intraocular pressure by reducing aqueous humor secretion.

MeSH Pharmacological Classification

Antihypertensive Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant

Irritant

Other CAS

72424-72-7
63659-19-8

Wikipedia

Betaxolol hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Auvity S, Chiadmi F, Cisternino S, Fontan JE, Schlatter J. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. Anal Chem Insights. 2013;8:1-7. doi: 10.4137/ACI.S11256. Epub 2013 Mar 11. PubMed PMID: 23531643; PubMed Central
2: Jain K, Kumar RS, Sood S, Dhyanandhan G. Betaxolol hydrochloride loaded chitosan nanoparticles for ocular delivery and their anti-glaucoma efficacy. Curr Drug Deliv. 2013 Oct;10(5):493-9. PubMed PMID: 23410069.
3: Plager DA, Whitson JT, Netland PA, Vijaya L, Sathyan P, Sood D, Krishnadas SR, Robin AL, Gross RD, Scheib SA, Scott H, Dickerson JE; BETOPTIC S Pediatric Study Group. Betaxolol hydrochloride ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial. J AAPOS. 2009 Aug;13(4):384-90. doi: 10.1016/j.jaapos.2009.04.017. PubMed PMID: 19683191.

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